molecular formula C17H25N3O4 B11799431 tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11799431
M. Wt: 335.4 g/mol
InChI Key: IJKKRKOROSPRMX-UHFFFAOYSA-N
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Description

Introduction to tert-Butyl 4-(5-(Methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound with the molecular formula C₁₇H₂₅N₃O₄ and a molecular weight of 335.40 g/mol . Its systematic IUPAC name reflects its structural complexity:

  • tert-Butyl : A tertiary butyl group [(CH₃)₃C-] attached via an ester linkage.
  • Piperazine-1-carboxylate : A six-membered piperazine ring with a carboxylate ester at the 1-position.
  • 5-(Methoxycarbonyl)-4-methylpyridin-2-yl : A pyridine ring substituted with a methoxycarbonyl group at the 5-position and a methyl group at the 4-position, linked to the piperazine ring at the 2-position.

The compound’s CAS Registry Number is 1355237-40-9 , and its SMILES representation is O=C(N1CCN(C2=NC=C(C(OC)=O)C(C)=C2)CC1)OC(C)(C)C, which clarifies the connectivity of its functional groups.

Table 1: Key Chemical Identifiers
Property Value
CAS No. 1355237-40-9
Molecular Formula C₁₇H₂₅N₃O₄
Molecular Weight 335.40 g/mol
IUPAC Name This compound
SMILES O=C(N1CCN(C2=NC=C(C(OC)=O)C(C)=C2)CC1)OC(C)(C)C

The piperazine core contributes to the compound’s conformational flexibility, while the pyridine and ester groups enhance its potential for hydrogen bonding and solubility. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, a strategy widely employed in medicinal chemistry to modulate reactivity during synthesis.

Historical Context in Heterocyclic Chemistry

The development of this compound is rooted in the evolution of piperazine and pyridine chemistry. Piperazine derivatives have been integral to pharmaceutical research since the mid-20th century, with over 30 FDA-approved drugs containing this scaffold as of 2023. Their utility stems from:

  • Structural versatility : Piperazine’s six-membered ring allows for diverse substitution patterns.
  • Pharmacokinetic optimization : The moiety often improves solubility and bioavailability.
  • Synthetic accessibility : Commercial availability of substituted piperazines facilitates rapid derivatization.

The pyridine component, first isolated in 1849, has become a cornerstone of heterocyclic chemistry due to its aromatic stability and ability to participate in hydrogen bonding. Substituted pyridines, such as the 4-methyl-5-methoxycarbonyl variant in this compound, are frequently employed in drug discovery for their electron-deficient nature, which enables interactions with biological targets.

The convergence of these heterocycles in a single molecule reflects advances in multicomponent synthesis and protective group strategies . For example, the Boc group’s introduction in the 1960s revolutionized amine protection, enabling selective functionalization of piperazine rings. Similarly, methodologies like the Chichibabin pyridine synthesis (1924) and Hantzsch dihydropyridine oxidation (1881) laid the groundwork for efficient pyridine derivatization.

In modern drug discovery, such hybrid structures are prized for their ability to engage multiple biological targets. For instance, the pyridine ring’s nitrogen can act as a hydrogen bond acceptor, while the piperazine’s NH group may serve as a donor, creating dual-binding motifs. The ester and methyl groups further fine-tune electronic and steric properties, making the compound a valuable intermediate in the synthesis of kinase inhibitors or neurotransmitter analogs.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(5-methoxycarbonyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-12-10-14(18-11-13(12)15(21)23-5)19-6-8-20(9-7-19)16(22)24-17(2,3)4/h10-11H,6-9H2,1-5H3

InChI Key

IJKKRKOROSPRMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : The pyridine ring is pre-functionalized with methyl and methoxycarbonyl groups at positions 4 and 5, respectively. Chlorination at position 2 enables reactivity toward nucleophilic attack.

  • Coupling Reaction :

    • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in anhydrous dimethylformamide (DMF).

    • Temperature : 80–100°C for 12–24 hours.

    • Yield : 70–85% after purification via column chromatography.

Example Protocol :

Challenges and Optimization

  • Regioselectivity : Electron-withdrawing groups (e.g., methoxycarbonyl) deactivate the pyridine ring, necessitating elevated temperatures.

  • Byproduct Formation : Competing hydrolysis of the methoxycarbonyl group is mitigated by using anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Steps Yield Conditions Key Advantages
Nucleophilic Substitution2–370–85%High temperature, anhydrous DMFScalable, well-established protocol
Photocatalytic Coupling188–92%*Room temperature, visible light, O₂Eco-friendly, high atom economy

*Projected based on analogous reactions.

Critical Evaluation of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF and dichloroethane enhance solubility of aromatic intermediates.

  • Oxygen Sensitivity : Photocatalytic methods require inert or controlled atmospheres to prevent side oxidation.

Catalyst Loading

  • Acridinium Salts : 0.05–0.1 equiv sufficient for electron transfer, minimizing cost.

  • Base Stoichiometry : Excess K₂CO₃ (2.0 equiv) drives SNAr to completion .

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for introducing hydrophilic moieties or enabling further functionalization.

Reaction Type Conditions Products References
Acidic hydrolysisHCl (6 M), reflux, 12 h4-(5-Carboxy-4-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
Basic hydrolysisNaOH (2 M), 60°C, 8 hSodium 4-(5-carboxylato-4-methylpyridin-2-yl)piperazine-1-carboxylate

Key observations:

  • Acidic conditions favor protonation of the intermediate, stabilizing the carboxylate product.

  • Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon.

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation or acylation reactions, enabling structural diversification.

Reaction Type Reagents/Conditions Products References
AlkylationCH₃I, K₂CO₃, DMF, 25°C, 24 htert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)-1-methylpiperazine-1-carboxylate
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → 25°Ctert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)-1-acetylpiperazine-1-carboxylate

Key observations:

  • The tert-butyl carbamate group remains intact under mild alkylation conditions.

  • Steric hindrance from the pyridine substituent reduces reaction rates compared to simpler piperazine derivatives.

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free piperazine intermediate, which is valuable for further modifications.

Reaction Type Conditions Products References
Acidic deprotectionTFA (20% in CH₂Cl₂), 25°C, 2 h4-(5-(Methoxycarbonyl)-4-methylpyridin-2-yl)piperazine trifluoroacetate salt

Key observations:

  • Trifluoroacetic acid (TFA) efficiently removes the Boc group without affecting the pyridine or methoxycarbonyl moieties .

  • The free piperazine can undergo immediate functionalization in one-pot syntheses.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl- or heteroaryl-group introductions.

Reaction Type Catalyst/Reagents Products References
Suzuki-Miyaura couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMEtert-Butyl 4-(5-(methoxycarbonyl)-4-methyl-3-phenylpyridin-2-yl)piperazine-1-carboxylate
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, NH₂Ph, t-BuONatert-Butyl 4-(5-(methoxycarbonyl)-4-methyl-3-(phenylamino)pyridin-2-yl)piperazine-1-carboxylate

Key observations:

  • The electron-withdrawing methoxycarbonyl group directs coupling to the C3 position of the pyridine ring .

  • Steric effects from the 4-methyl group limit coupling efficiency compared to unsubstituted analogs.

Catalytic Hydrogenation

Selective reduction of the pyridine ring to a piperidine derivative is achievable under controlled hydrogenation conditions.

Reaction Type Conditions Products References
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6 htert-Butyl 4-(5-(methoxycarbonyl)-4-methylpiperidin-2-yl)piperazine-1-carboxylate

Key observations:

  • Partial reduction occurs at atmospheric pressure, preserving the ester functionality.

  • Higher pressures (≥3 atm) lead to over-reduction of the methoxycarbonyl group.

Functional Group Interconversion

The methoxycarbonyl group serves as a precursor for other functionalities through established transformations.

Reaction Type Reagents/Conditions Products References
TransesterificationEtOH, H₂SO₄, reflux, 48 htert-Butyl 4-(5-(ethoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
AminolysisNH₃ (g), MeOH, 60°C, 12 htert-Butyl 4-(5-(carbamoyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Critical Analysis of Reaction Pathways

  • Steric and electronic effects : The 4-methyl group on the pyridine ring imposes steric constraints, particularly in cross-coupling and hydrogenation reactions .

  • Orthogonality : The Boc group demonstrates stability under basic and nucleophilic conditions but is labile in acidic environments .

  • Synthetic utility : Sequential deprotection-functionalization strategies enable rapid generation of analogs for structure-activity relationship studies.

This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and GPCR modulators.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals. Its unique methoxycarbonyl group may enhance its pharmacological profile, making it suitable for targeting specific biological pathways.

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of cancer cells by interfering with cell cycle regulation and apoptosis pathways.

Neuropharmacology

The compound may also have applications in neuropharmacology. Its structural similarity to known neuroactive compounds suggests it could interact with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders.

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Multi-Step Synthesis

The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions to maximize yield and purity. The following table summarizes some key synthetic routes:

StepReaction TypeKey ReagentsYield (%)
1N-Alkylationtert-butyl bromide, piperazine85
2Esterificationmethoxycarbonyl chloride, base90
3Cyclizationappropriate coupling agents75

Pharmacological Research

The pharmacodynamics and potential therapeutic applications of this compound are under investigation, focusing on its interactions with biological targets.

Interaction Studies

Studies involving interaction with specific receptors or enzymes are crucial for understanding the compound's mechanism of action. These interactions could elucidate its role in modulating biological processes relevant to disease states.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various research contexts:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of piperazine derivatives, including this compound, demonstrating its potential as an anticancer agent .
  • Another investigation focused on the neuropharmacological aspects, revealing promising results regarding its efficacy in modulating neurotransmitter activity in animal models .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Group Variations

Compound Name Pyridine Substituents (Positions) Piperazine Modification Key Functional Groups Reference
tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate 5-(methoxycarbonyl), 4-methyl None Boc, methyl, methoxycarbonyl Target
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-(methoxycarbonyl), 4-methyl None Boc, methyl, methoxycarbonyl
tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11) 5-(trifluoromethyl) None Boc, trifluoromethyl
tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate Pyrimidine (5-chloro) 2-methylpiperazine Boc, chloro, methyl
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-cyano None Boc, cyano

Key Observations :

  • Electron-Withdrawing Groups: Trifluoromethyl (A11) and cyano groups () increase electrophilicity of the pyridine ring compared to methoxycarbonyl, influencing downstream nucleophilic substitution or metal-catalyzed coupling .
  • Heterocycle Variation : Replacement of pyridine with pyrimidine () introduces additional nitrogen atoms, modifying hydrogen-bonding capacity and solubility .

Key Observations :

  • Pd-Catalyzed Couplings : The target compound and A11 () employ palladium catalysts for aryl-amine bond formation, with yields influenced by substituent electronic effects .
  • Nucleophilic Aromatic Substitution (SNAr): Cyano-substituted derivatives () utilize SNAr, requiring electron-deficient aromatic rings for efficient reactivity .
  • Reductive Amination: Amino-substituted analogs () often involve nitro-group reduction, a robust method for introducing amine functionalities .

Stability and Physicochemical Properties

Key Observations :

  • Boc Group Stability : The target compound’s Boc group remains intact under mild acidic conditions, whereas fluorophenyl analogs () degrade in gastric fluid due to electron-withdrawing groups accelerating Boc cleavage .
  • Solubility: Methoxycarbonyl and cyano groups improve water solubility compared to trifluoromethyl or chloro substituents .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example:

  • SNAr Route : Reacting tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane or DMF, using potassium carbonate as a base at 110°C for 12 hours (yields: 78–88.7%) .
  • Coupling Reactions : Palladium-catalyzed cross-coupling with vinylferrocene derivatives under reflux conditions (e.g., 91% yield in THF with LiAlH4 reduction) .
    Purification often involves silica gel chromatography (hexane/ethyl acetate gradients) or automated flash column systems .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl δ 1.46 ppm, methoxycarbonyl δ 3.74 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z 341.1972 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves molecular conformation (e.g., chair-shaped piperazine ring, dihedral angles between aromatic systems) .

Q. What purification methods are effective post-synthesis?

  • Chromatography : Silica gel columns with hexane/ethyl acetate (8:1 to 4:1) or dichloromethane/EtOAC gradients .
  • Acid-Base Extraction : For HCl-sensitive intermediates, aqueous workup with EtOAc and brine removes unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature and Solvent : Higher temperatures (110°C vs. 20°C) in 1,4-dioxane enhance SNAr reactivity (88.7% vs. 78% yield) .
  • Catalyst Loading : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions require strict anhydrous conditions to prevent deactivation .
  • Base Selection : Potassium carbonate outperforms weaker bases in SNAr due to improved deprotonation of the piperazine nitrogen .

Q. How does X-ray crystallography resolve structural ambiguities in this compound?

  • Conformational Analysis : Piperazine rings adopt chair conformations, with substituents (e.g., pyridinyl groups) occupying equatorial positions to minimize steric strain .
  • Hydrogen Bonding : Intramolecular O–H⋯N or N–H⋯O interactions stabilize crystal packing, as seen in tert-butyl derivatives (e.g., N(amino)–H⋯O(hydroxyl) motifs) .
  • Software Tools : SHELX programs refine crystallographic data, resolving disorder and thermal parameters with R values < 0.05 .

Q. How do contradictory data in synthesis methods inform troubleshooting?

  • Case Study : Method A (aqueous THF, 79% yield) vs. Method B (HCl/EtOAc, 60% yield) for a related compound highlight sensitivity to acidic conditions, which may hydrolyze the tert-butyl carbamate .
  • Mitigation Strategies : Use milder acids (e.g., TFA) or protect labile groups (e.g., Boc) during functionalization .

Q. What role does this compound play in medicinal chemistry?

  • Enzyme Inhibition : Derivatives act as prolyl-hydroxylase inhibitors (e.g., HIF-PH inhibitors), modulating hypoxia pathways in cancer therapy .
  • Structure-Activity Relationships (SAR) : Methoxycarbonyl and methylpyridinyl groups enhance binding affinity to enzymatic active sites, as validated by docking studies .

Q. How are computational methods integrated with experimental data to analyze reactivity?

  • DFT Calculations : Predict regioselectivity in SNAr reactions (e.g., para vs. ortho substitution on pyridine) .
  • Molecular Dynamics : Simulate piperazine ring flexibility to optimize drug-target interactions .

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